6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a fluorine atom at the 6th position and a methyl group at the 1st position of the pyrazole ring imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps, including cyclization and fluorination, to yield the desired product . The reaction conditions often involve the use of glacial acetic acid as a solvent and iodine as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyrazolopyridine N-oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
6-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer drugs.
Comparison with Similar Compounds
- 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine
- 5-Fluoro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 1H-Pyrazolo[3,4-b]pyridines with various substituents at positions N1, C3, C4, C5, and C6 .
Uniqueness: 6-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group contributes to its binding affinity to molecular targets .
Properties
Molecular Formula |
C7H6FN3 |
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Molecular Weight |
151.14 g/mol |
IUPAC Name |
6-fluoro-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-11-7-5(4-9-11)2-3-6(8)10-7/h2-4H,1H3 |
InChI Key |
GNPKYVFPYPCRHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=N2)F)C=N1 |
Origin of Product |
United States |
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